molecular formula C12H11ClO2 B2819083 3-(4-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2252382-54-8

3-(4-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2819083
CAS No.: 2252382-54-8
M. Wt: 222.67
InChI Key: DDORVEUZSDLWRI-UHFFFAOYSA-N
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Description

The compound “3-(4-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a derivative of Bicyclo[1.1.1]pentane (BCP), which is an interesting scaffold in drug design . These strained molecules can act as bioisosteres of para-substituted phenyl rings, tert-butyl groups, or internal alkynes, leading to drug analogues with enhanced pharmacokinetic and physicochemical properties .


Synthesis Analysis

The synthesis of BCP derivatives often involves the stepwise modifications of carboxylic groups in diacid . The synthesis of diacid was described by Applequist . They converted cyclobutanone into the substituted bicyclo[1.1.0]butane. From that intermediate, diacid was synthesized in five steps . In 1988, Michl developed a practical approach to access diacid . They performed the photochemical reaction between propellane and diacetyl .


Molecular Structure Analysis

The molecular structure of BCP derivatives is characterized by a bicyclic pentane core with a carboxylic acid group and a chlorophenyl group attached . The BCP core is a rigid three-dimensional motif, which often exhibits improved pharmacochemical profiles compared to their parent functionalities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of BCP derivatives often involve photochemical addition of propellane to diacetyl, which allows the construction of the BCP core . This is followed by a haloform reaction of the formed diketone, which affords the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of BCP derivatives are largely determined by the BCP core and the attached functional groups . The BCP core is a rigid three-dimensional motif, which often exhibits improved pharmacochemical profiles compared to their parent functionalities .

Safety and Hazards

The safety and hazards associated with BCP derivatives depend on the specific compound. For example, 3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has been classified with hazard statements H302+H312+H332;H315;H319;H335 and precautionary statements P260;P280;P301+P310;P261 .

Future Directions

The future directions in the research and development of BCP derivatives are likely to focus on the development of novel synthetic approaches to substituted bicyclo[1.1.1]pentanes and their analogues . There is also a growing interest in the use of BCP derivatives as bioisosteres in drug design .

Properties

IUPAC Name

3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c13-9-3-1-8(2-4-9)11-5-12(6-11,7-11)10(14)15/h1-4H,5-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDORVEUZSDLWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2252382-54-8
Record name 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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